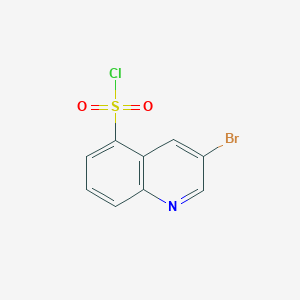

3-Bromoquinoline-5-sulfonyl chloride

Description

3-Bromoquinoline-5-sulfonyl chloride (CAS: 33768-83-1) is a halogenated sulfonyl chloride derivative with the molecular formula C₉H₅BrClNO₂S. This compound features a quinoline backbone substituted with a bromine atom at the 3-position and a sulfonyl chloride group at the 5-position. Its structural uniqueness makes it a valuable intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and other bioactive molecules due to its electrophilic sulfonyl chloride moiety, which facilitates nucleophilic substitution reactions .

Properties

IUPAC Name |

3-bromoquinoline-5-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO2S/c10-6-4-7-8(12-5-6)2-1-3-9(7)15(11,13)14/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXXRATLUSBGZLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)Br)C(=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that brominated compounds often participate in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds via a palladium-catalyzed process.

Mode of Action

The mode of action of 3-Bromoquinoline-5-sulfonyl chloride is likely to involve its interaction with a palladium catalyst in a Suzuki–Miyaura coupling reaction. In this reaction, the bromine atom in the compound is replaced by an organoboron reagent, forming a new carbon-carbon bond.

Biochemical Pathways

The suzuki–miyaura coupling reaction, in which it likely participates, is a key process in the synthesis of various biologically active compounds.

Result of Action

The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction. This can lead to the synthesis of various biologically active compounds.

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction typically requires a palladium catalyst and an organoboron reagent. The reaction is also sensitive to the reaction conditions, such as temperature and solvent.

Biological Activity

3-Bromoquinoline-5-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

This compound is a derivative of quinoline, characterized by the presence of a bromine atom at the third position and a sulfonyl chloride group at the fifth position. Its molecular formula is C9H6BrClN2O2S, and it has been synthesized through various methods, including palladium-catalyzed cross-coupling reactions which facilitate the formation of C–N bonds with anilines and other nucleophiles .

Antimicrobial Activity

Research indicates that derivatives of quinoline, including 3-bromoquinoline compounds, exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate activity against various bacterial strains, including Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentrations (MICs) ranging from 1 × 10⁻⁶ to 1 × 10⁻⁵ mg/mL .

Table 1: Antimicrobial Activity of Quinoline Derivatives

| Compound | Target Organism | MIC (mg/mL) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 1 × 10⁻⁶ |

| Klebsiella pneumoniae | 1 × 10⁻⁵ |

Anticancer Activity

Several studies have assessed the anticancer potential of quinoline derivatives. For example, compounds related to 3-bromoquinoline have shown promising results in inhibiting cancer cell proliferation. The mechanism often involves interference with tubulin polymerization and induction of reactive oxygen species (ROS), leading to apoptosis in cancer cells .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | IC₅₀ (nM) |

|---|---|---|

| This compound | MCF-7 | 20.1 |

| KB-V1 | 14 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, which is crucial for cell division.

- Induction of Apoptosis : The generation of ROS can lead to cellular stress responses, ultimately triggering programmed cell death.

- Antiviral Properties : Some quinoline derivatives have demonstrated antiviral activity by inhibiting viral replication at early stages in the lifecycle .

Study on Antiviral Activity

A recent study evaluated the antiviral potential of various quinoline derivatives against dengue virus serotype 2 (DENV2). The results indicated that certain derivatives exhibited significant inhibitory activity, suggesting that structural modifications could enhance their efficacy against viral targets .

Study on Anticancer Efficacy

Another investigation focused on the anticancer activity of a series of quinoline derivatives against multiple cancer cell lines. The study highlighted that modifications at specific positions on the quinoline ring could lead to enhanced cytotoxicity and selectivity towards tumor cells compared to normal cells .

Scientific Research Applications

Synthesis and Reactivity

The synthesis of 3-Bromoquinoline-5-sulfonyl chloride generally involves the bromination of quinoline followed by sulfonylation. This process is characterized by:

- Bromination: Utilizes bromine or a brominating agent.

- Sulfonylation: Involves the reaction with sulfonyl chloride reagents under controlled conditions.

Medicinal Chemistry

This compound is utilized in the development of pharmaceutical compounds. It serves as an intermediate in synthesizing various bioactive molecules, particularly those aimed at treating infectious diseases and cancer.

Case Study Example:

- Compound Development: Research has shown that derivatives of 3-bromoquinoline exhibit potent activity against certain types of cancer cells. The sulfonyl chloride group allows for further modifications that can enhance biological activity and selectivity.

Fluorescent Probes

This compound is used to create fluorescent probes for biological imaging. The reactivity of the sulfonyl chloride group allows it to attach to biomolecules, facilitating the study of cellular processes.

Application Example:

- Biological Labeling: Researchers have successfully labeled proteins with derivatives of this compound, enabling real-time tracking of protein interactions within cells.

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block for constructing complex organic molecules through various reactions such as:

- Nucleophilic Substitution Reactions: The sulfonyl group can be replaced by amines or alcohols.

- Coupling Reactions: It participates in Suzuki-Miyaura coupling reactions to form biaryl compounds.

| Reaction Type | Common Reagents | Conditions | Major Products |

|---|---|---|---|

| Nucleophilic Substitution | Amines, Alcohols | Base (e.g., triethylamine) | Quinoline derivatives with various functional groups |

| Suzuki-Miyaura Coupling | Aryl boronic acids, Palladium catalysts | Mild conditions | Biaryl compounds |

Comparison with Related Compounds

This compound is part of a family of quinoline derivatives that share similar structures but differ in their halogen substituents. These variations can significantly influence their reactivity and application potential.

| Compound | Halogen Type | Reactivity Profile |

|---|---|---|

| This compound | Bromine | High reactivity in nucleophilic substitution |

| 3-Chloroquinoline-5-sulfonyl chloride | Chlorine | Moderate reactivity |

| 3-Iodoquinoline-5-sulfonyl chloride | Iodine | Very high reactivity |

Comparison with Similar Compounds

Positional Isomers: 3-Bromoquinoline-5-sulfonyl Chloride vs. 3-Bromoquinoline-7-sulfonyl Chloride

- Structural Differences: The positional isomer 3-bromoquinoline-7-sulfonyl chloride (CAS: 1956331-36-4) shares the same quinoline backbone and bromine substitution but differs in the sulfonyl chloride group’s position (7-position instead of 5).

- This positional variance could influence regioselectivity in coupling reactions or binding affinity in drug-target interactions .

| Parameter | This compound | 3-Bromoquinoline-7-sulfonyl Chloride |

|---|---|---|

| CAS Number | 33768-83-1 | 1956331-36-4 |

| Molecular Formula | C₉H₅BrClNO₂S | C₉H₅BrClNO₂S |

| Similarity Score | Reference | 0.98 |

| Key Structural Feature | Sulfonyl chloride at 5-position | Sulfonyl chloride at 7-position |

Ring System Variants: Quinoline vs. Isoquinoline Derivatives

- 4-Bromoisoquinoline-5-sulfonyl Chloride (CAS: 127625-94-9): This compound replaces the quinoline system with an isoquinoline scaffold. The isoquinoline structure shifts the nitrogen atom to the 2-position, altering electronic distribution. This change may reduce similarity (score: 0.90) and affect solubility or metabolic stability in biological applications .

Substituted Phenyl and Pyridyl Sulfonyl Chlorides

- (3-Bromo-5-fluorophenyl)methanesulfonyl Chloride (CAS: 1513554-71-6): Features a phenyl ring with bromine and fluorine substituents, linked to a methanesulfonyl chloride group.

- 3-((5-Bromopyridin-3-yl)oxy)-2-methylpropane-1-sulfonyl Chloride (CAS: 1342145-48-5): Incorporates a pyridine ring and an ether linkage. The flexible propane chain may confer conformational adaptability but reduce thermal stability relative to rigid quinoline systems .

Key Research Findings and Implications

Reactivity Trends: Quinoline-based sulfonyl chlorides exhibit higher electrophilicity compared to phenyl or pyridyl analogs due to the electron-withdrawing effect of the heteroaromatic nitrogen. This enhances their suitability for synthesizing sulfonamides in drug discovery .

Positional Isomerism : The 5-sulfonyl chloride isomer shows marginally higher similarity to lead drug candidates than the 7-isomer, as inferred from structural databases. This suggests preferential use in medicinal chemistry workflows .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-bromoquinoline-5-sulfonyl chloride, and what factors influence yield optimization?

- Methodology : The compound is typically synthesized via sulfonation of 3-bromoquinoline followed by chlorination. Key steps include:

- Sulfonation : Treating 3-bromoquinoline with chlorosulfonic acid at 0–5°C to form the intermediate sulfonic acid.

- Chlorination : Reacting the sulfonic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions. Yield optimization depends on stoichiometric ratios (e.g., 1:2.5 for quinoline:PCl₅), reaction time (4–6 hrs), and temperature control (60–80°C) .

Q. How is this compound characterized spectroscopically, and what diagnostic peaks confirm its structure?

- Analytical Methods :

- ¹H NMR : Aromatic protons in the quinoline ring appear as multiplets at δ 7.8–9.2 ppm. The sulfonyl chloride group does not produce distinct proton signals but affects neighboring protons’ splitting patterns .

- IR Spectroscopy : Strong S=O stretching vibrations at 1365 cm⁻¹ and 1170 cm⁻¹ confirm sulfonyl chloride functionality .

- Mass Spectrometry : Molecular ion peak at m/z 305 (C₉H₅BrClNO₂S⁺) with fragmentation patterns matching bromine and sulfonyl chloride loss .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Protocol :

- Recrystallization : Use dichloromethane/hexane (1:3) to remove unreacted starting materials.

- Column Chromatography : Silica gel with ethyl acetate/hexane (10–20% gradient) resolves sulfonic acid byproducts. Purity ≥97% is achievable, as validated by HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions?

- Mechanistic Insights :

- The electron-withdrawing sulfonyl group activates the quinoline ring for electrophilic substitution but deactivates the para-position due to steric hindrance.

- In reactions with amines (e.g., benzylamine), the sulfonyl chloride undergoes nucleophilic displacement at the sulfur center, forming sulfonamides. Kinetic studies show pseudo-first-order dependence on amine concentration, with rate constants (k) reduced by bulky substituents on the quinoline ring .

Q. What analytical strategies resolve contradictions in reported byproduct profiles during sulfonamide synthesis?

- Case Study :

- Byproduct Identification : LC-MS/MS detects dimeric sulfonamides (e.g., bis-quinoline sulfonamide) when excess amine is used.

- Mitigation : Adjust stoichiometry (1:1.2 sulfonyl chloride:amine) and add a scavenger (e.g., molecular sieves) to absorb HCl, preventing acid-catalyzed side reactions .

Q. What are the thermal and hydrolytic stability profiles of this compound under varying storage conditions?

- Stability Data :

- Thermal Degradation : TGA shows decomposition onset at 120°C, with mass loss correlating to SO₂ and Cl₂ evolution.

- Hydrolytic Sensitivity : Hydrolysis in aqueous media (pH 7.4, 25°C) follows first-order kinetics (t₁/₂ = 2.5 hrs), forming 3-bromoquinoline-5-sulfonic acid. Anhydrous storage at –20°C in argon atmosphere extends shelf life to ≥6 months .

Q. How does this compound perform in multicomponent reactions for synthesizing heterocyclic libraries?

- Application Example :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.